4-(羧甲基)-3-氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

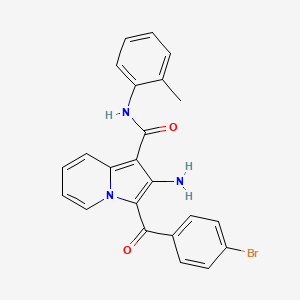

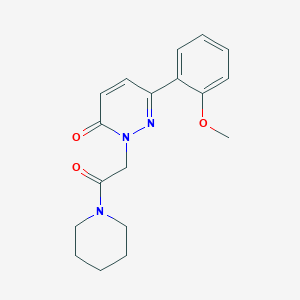

Carboxymethyl compounds are derivatives of carboxylic acids where a hydroxyl group has been replaced by a carboxymethyl group (-CH2-COOH) . In the case of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”, it would be a boronic acid derivative with a carboxymethyl group at the 4-position and a fluorine atom at the 3-position of the phenyl ring.

Synthesis Analysis

While specific synthesis methods for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, boronic acids and their derivatives are often synthesized through reactions like the Miyaura borylation . Carboxymethyl groups can be introduced through reactions with chloroacetic acid .Molecular Structure Analysis

The molecular structure of “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would consist of a phenyl ring with a boronic acid group, a carboxymethyl group, and a fluorine atom attached at different positions .Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions . Carboxylic acids and their derivatives can participate in a variety of reactions, including esterification and amide formation .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” are not available, carboxylic acids generally exhibit strong hydrogen bonding, leading to higher boiling points compared to other compounds of similar molar mass . Boronic acids are typically solid at room temperature .科学研究应用

催化应用

研究突出了硼酸的效用,包括 4-(羧甲基)-3-氟苯硼酸等衍生物,在催化过程中的应用。例如,众所周知,硼酸可以促进各种有机转化,利用它们作为路易斯酸或有机催化剂的能力。它们在交叉偶联反应中特别值得注意,在交叉偶联反应中,它们能够形成 C-C 键,这是合成复杂有机分子的基本步骤 (Carvalho 等,2006)。

聚合物合成

4-(羧甲基)-3-氟苯硼酸被掺入聚合物中已被研究用于开发功能材料。此类聚合物表现出独特的特性,包括对外部刺激(例如 pH 值、温度)的响应性以及通过硼酸酯形成与特定底物结合的能力。这些特性对于为生物医学应用、传感器和膜技术创建智能材料非常有价值 (Çelik & Bozkurt,2010)。

传感应用

硼酸衍生物广泛用于化学传感器的开发。硼酸与二醇(例如糖)的选择性结合机制允许构建葡萄糖传感器,这对于糖尿病管理至关重要。4-(羧甲基)-3-氟苯硼酸中的羧甲基可以提高水溶性,从而可能提高基于硼酸的传感器的灵敏度和选择性 (Qu 等,2013)。

作用机制

Target of Action

The primary target of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The 4-(Carboxymethyl)-3-fluorobenzeneboronic acid, as an organoboron reagent, plays a crucial role in this process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, 4-(Carboxymethyl)-3-fluorobenzeneboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant, making the process highly efficient .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-(Carboxymethyl)-3-fluorobenzeneboronic acid participates, affects the carbon–carbon bond formation pathway . This pathway is crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that its bioavailability is primarily determined by its chemical stability and reactivity .

Result of Action

The result of the action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of complex organic molecules, which is crucial in various fields, including pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of 4-(Carboxymethyl)-3-fluorobenzeneboronic acid is influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura cross-coupling reaction can be affected by the presence of other functional groups, the choice of solvent, and the temperature . These factors can influence the stability of the 4-(Carboxymethyl)-3-fluorobenzeneboronic acid and its efficacy in the reaction .

未来方向

The future directions for research on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid” would depend on its potential applications. For example, carboxymethyl cellulose has been studied for its potential in biomedical applications , and similar research could be conducted on “4-(Carboxymethyl)-3-fluorobenzeneboronic acid”.

属性

IUPAC Name |

2-(4-borono-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c10-7-4-6(9(13)14)2-1-5(7)3-8(11)12/h1-2,4,13-14H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLLWWQIHYUWSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Carboxymethyl)-3-fluorobenzeneboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2698291.png)

![(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2698295.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2698301.png)

![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)

![8-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2698308.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)